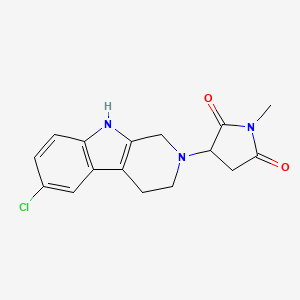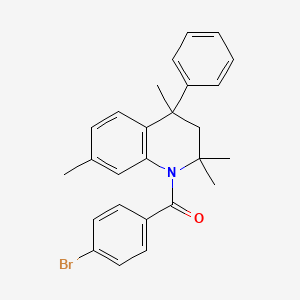
3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methyldihydro-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methyldihydro-1H-pyrrole-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a beta-carboline core and a pyrrole-dione moiety. The presence of a chlorine atom in the beta-carboline ring adds to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methyldihydro-1H-pyrrole-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of an appropriate precursor to form the beta-carboline core, followed by the introduction of the pyrrole-dione moiety through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methyldihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more reactive intermediates, which can further participate in additional chemical transformations.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound, potentially altering its biological activity.
Substitution: The chlorine atom in the beta-carboline ring can be substituted with other functional groups, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve the use of solvents such as dichloromethane or ethanol and controlled temperatures.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block for the development of new materials and catalysts.
Biology: Research has shown that derivatives of this compound exhibit various biological activities, including antimicrobial and anticancer properties. These activities make it a promising candidate for drug development.
Medicine: The compound’s potential therapeutic effects are being explored in the treatment of diseases such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a potential lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methyldihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various cellular effects. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways. Additionally, the compound’s antimicrobial properties may result from its interaction with bacterial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline: This compound shares the beta-carboline core with 3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methyldihydro-1H-pyrrole-2,5-dione but lacks the pyrrole-dione moiety.
1-methyldihydro-1H-pyrrole-2,5-dione: This compound contains the pyrrole-dione moiety but does not have the beta-carboline core.
Uniqueness
The uniqueness of this compound lies in its combination of the beta-carboline core and the pyrrole-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The presence of the chlorine atom further enhances its reactivity and potential for functionalization, allowing for the development of a wide range of derivatives with diverse properties.
Properties
Molecular Formula |
C16H16ClN3O2 |
|---|---|
Molecular Weight |
317.77 g/mol |
IUPAC Name |
3-(6-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H16ClN3O2/c1-19-15(21)7-14(16(19)22)20-5-4-10-11-6-9(17)2-3-12(11)18-13(10)8-20/h2-3,6,14,18H,4-5,7-8H2,1H3 |
InChI Key |
JOJYFZRSTOQMDS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(C1=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-[5-(butylsulfanyl)-1,3,4-oxadiazol-2-yl]pentyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11186678.png)
![9-(4-methoxyphenyl)-7-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11186680.png)

![3-[(6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one](/img/structure/B11186696.png)
![N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]benzohydrazide](/img/structure/B11186704.png)
![3-[9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]-N,N-dimethylpropan-1-amine](/img/structure/B11186712.png)
![1-(5-Chloropyridin-2-yl)-3-[(3,5-dimethylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B11186716.png)
![1-Methanesulfonyl-N-[(2-methylphenyl)methyl]-4-oxo-1,5-diazacycloundecane-8-carboxamide](/img/structure/B11186717.png)
![2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11186732.png)
![4-tert-butyl-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11186735.png)
![N-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11186736.png)
![1-(3-Methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11186741.png)
![N-(3,4-dimethylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11186747.png)
![2-[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B11186757.png)
